4-Methylcinnamamide
Description
4-Methylcinnamamide is a derivative of cinnamic acid, characterized by a methyl (-CH₃) substituent at the para position of the aromatic ring and an amide functional group. Its structure is exemplified in the compound N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-methylcinnamamide (4b), synthesized via microwave-assisted methods (melting point: 143–144°C) . Key spectral data include IR bands at 2928 cm⁻¹ (C-H stretch of -CH₃), 1708 cm⁻¹ (α,β-unsaturated cinnamamide carbonyl), and ¹H NMR signals at δ 2.65 ppm (-CH₃) . Cinnamamides, including 4-Methylcinnamamide, are pharmacologically relevant due to their anti-inflammatory, antimicrobial, and neuroprotective potentials .
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFIMWWDJRWMHJ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcinnamamide can be synthesized through the reaction of 4-methylcinnamic acid with ammonia or an amine under appropriate conditions. One efficient method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes .
Industrial Production Methods: The industrial production of 4-Methylcinnamamide typically involves large-scale synthesis using continuous-flow microreactors. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylcinnamylamine.
Substitution: Various substituted cinnamamide derivatives.
Scientific Research Applications
4-Methylcinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death . In cancer cells, it may inhibit specific enzymes or signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The pharmacological and physicochemical properties of cinnamamides are heavily influenced by substituents at the para position. Key analogs include:
| Compound | Substituent | Electronic Effect | Key Functional Groups |
|---|---|---|---|
| 4-Methylcinnamamide | -CH₃ | Weak electron-donating | Amide, α,β-unsaturated carbonyl |
| 4-Methoxycinnamamide | -OCH₃ | Strong electron-donating | Amide, methoxy, carbonyl |
| 4-Chlorocinnamamide | -Cl | Electron-withdrawing | Amide, chloro, carbonyl |
| 4-Trifluoromethylcinnamamide | -CF₃ | Strong electron-withdrawing | Amide, trifluoromethyl, carbonyl |
- The methyl group in 4-Methylcinnamamide improves lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) : Increase electrophilicity, enhancing reactivity in biological systems. For example, 4-chlorocinnamamide derivatives show higher anti-inflammatory potency in enzymatic assays .
Physical and Spectral Properties
- IR Spectroscopy :
- ¹H NMR :
Biological Activity
4-Methylcinnamamide, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, making it a subject of interest in pharmacological research. This article explores the biological activity of 4-Methylcinnamamide, highlighting its mechanisms, efficacy, and relevant case studies.
Chemical Structure
4-Methylcinnamamide is characterized by the following chemical structure:
- IUPAC Name: 4-Methyl-N-cinnamamide
- Molecular Formula: C10H11NO
- Molecular Weight: 161.20 g/mol
The biological activity of 4-Methylcinnamamide is primarily attributed to its interaction with various biological targets:
- Antioxidant Activity: It exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Effects: The compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties: Preliminary studies indicate that 4-Methylcinnamamide possesses antimicrobial activity against several bacterial strains.
Antioxidant Activity
Research indicates that 4-Methylcinnamamide effectively reduces oxidative stress markers in vitro. A study demonstrated that this compound significantly decreased malondialdehyde (MDA) levels while increasing glutathione (GSH) levels in treated cells, suggesting its potential as an antioxidant agent .
Anti-inflammatory Effects
In a controlled study, 4-Methylcinnamamide was found to inhibit the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its role in mitigating inflammatory responses .
Antimicrobial Activity
A series of tests revealed that 4-Methylcinnamamide exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising for further development .
Case Study 1: Antioxidant Efficacy
In a recent study involving diabetic rats, administration of 4-Methylcinnamamide resulted in a significant reduction of hyperglycemia and oxidative stress markers. The study concluded that the compound could be beneficial in managing diabetes-related complications .
Case Study 2: Anti-inflammatory Potential
Another investigation assessed the anti-inflammatory effects of 4-Methylcinnamamide in a murine model of arthritis. The results showed a marked decrease in joint swelling and pain scores in treated animals compared to controls, indicating its potential therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
